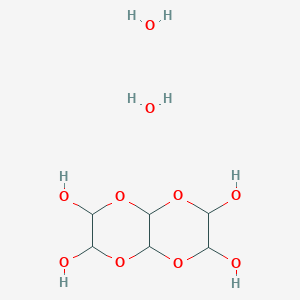
Glyoxalhydratetrimer dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a trimeric form of glyoxal, which is a reactive electrophilic species formed during various processes such as lipid peroxidation and DNA oxidation . Glyoxalhydratetrimer dihydrate is of interest in fields such as polymer and materials science due to its potential role as a crosslinking agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glyoxalhydratetrimer dihydrate can be synthesized in the laboratory by dissolving glyoxal in water, leading to the formation of its hydrated trimeric form . The reaction typically involves the hydration of glyoxal, which can be facilitated by the presence of water or other solvents.
Industrial Production Methods
Commercially, glyoxal is produced by the gas-phase oxidation of ethylene glycol in the presence of a silver or copper catalyst or by the liquid-phase oxidation of acetaldehyde with nitric acid . The hydrated trimer form is then obtained by dissolving glyoxal in water and allowing it to hydrate.
Chemical Reactions Analysis
Types of Reactions
Glyoxalhydratetrimer dihydrate, being an aldehyde, undergoes various chemical reactions, including:
Oxidation: Aldehydes are readily oxidized to carboxylic acids.
Self-condensation or Polymerization: These reactions are often catalyzed by acids and are exothermic.
Autoxidation: Aldehydes can react with air to form peroxo acids and ultimately carboxylic acids.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents can convert this compound to carboxylic acids.
Acids: Catalysts for self-condensation or polymerization reactions.
Major Products
Carboxylic Acids: Formed through oxidation reactions.
Polymers: Resulting from self-condensation or polymerization reactions.
Scientific Research Applications
Glyoxalhydratetrimer dihydrate has several scientific research applications, including:
Mechanism of Action
Glyoxalhydratetrimer dihydrate exerts its effects through its reactive electrophilic species, glyoxal. Glyoxal can cause damage to proteins and nucleotides, leading to various diseases such as diabetes . It reacts with free guanines in RNAs, which can be used for chemical probing of RNA structure . Additionally, glyoxal is involved in protein glycation, creating catalytic sites for free radical generation .
Comparison with Similar Compounds
Similar Compounds
Glyoxal: The monomeric form of glyoxalhydratetrimer dihydrate.
Methylglyoxal: A related compound with similar reactive properties.
Glyoxylic Acid: Another related compound with similar chemical behavior.
Uniqueness
This compound is unique due to its trimeric form and its ability to act as a crosslinking agent in polymer and materials science . Its hydrated form provides a model for understanding the behavior of glyoxal in aqueous environments .
Properties
Molecular Formula |
C6H14O10 |
|---|---|
Molecular Weight |
246.17 g/mol |
IUPAC Name |
2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b][1,4]dioxine-2,3,6,7-tetrol;dihydrate |
InChI |
InChI=1S/C6H10O8.2H2O/c7-1-2(8)12-6-5(11-1)13-3(9)4(10)14-6;;/h1-10H;2*1H2 |
InChI Key |
IELXRUCMRJAJSV-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(OC2C(O1)OC(C(O2)O)O)O)O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



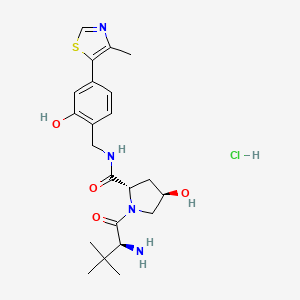
![8-Methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl dihydrogen phosphate](/img/structure/B12942573.png)



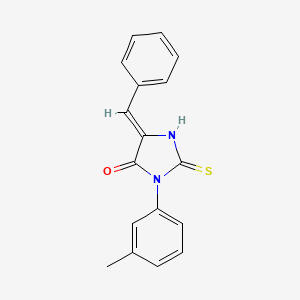
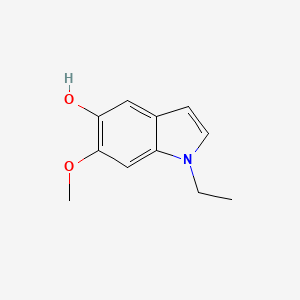

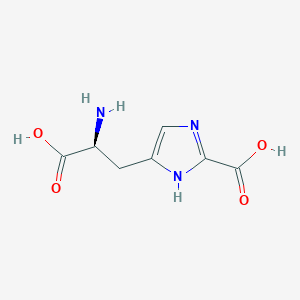
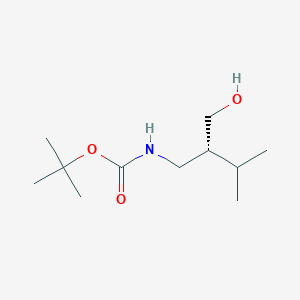
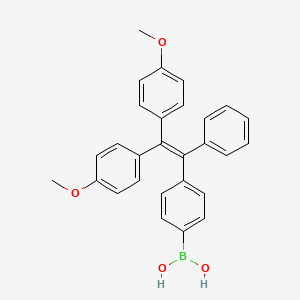
![4-Methoxy-N-[2-(4-methylphenyl)-1H-indol-5-yl]benzene-1-sulfonamide](/img/structure/B12942628.png)

